molecular formula C11H16FN5 B15050754 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B15050754
M. Wt: 237.28 g/mol
InChI Key: FRFFLHSIPDYJCL-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its unique structure, which includes both dimethyl and fluoroethyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine, followed by subsequent functionalization steps. One common method is the Knorr-type reaction, where acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate reagents to introduce the fluoroethyl group and additional pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative without the fluoroethyl group.

    1-(2-Fluoroethyl)-3,5-dimethylpyrazole: Similar structure but lacks the additional pyrazole ring.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system.

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and the presence of both dimethyl and fluoroethyl groups. This combination of features provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-9-5-11(16(2)15-9)7-13-10-6-14-17(8-10)4-3-12/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

FRFFLHSIPDYJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)CCF)C

Origin of Product

United States

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